molecular formula C15H9BrN2O3 B5571387 2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Cat. No. B5571387
M. Wt: 345.15 g/mol
InChI Key: NNUHJSKNUJLSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, known for diverse chemical and biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide, acid chlorides, or carboxylic acids in the presence of appropriate catalysts or under specific reaction conditions. For example, 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, under specific conditions yielding a final product with a 20% overall yield (Xing Kong-qiang, 2005).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using modern spectroscopic techniques like NMR, IR, and Mass spectroscopy. These techniques help in elucidating the arrangement of atoms and the presence of functional groups in the molecule. For instance, the synthesis and structure of a related compound, 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, were characterized using NMR and IR spectroscopic methods (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including condensation, substitution, and coupling reactions. They are known for their ability to form stable chemical structures and exhibit a range of chemical properties depending on the substituents attached to the oxadiazole ring.

Physical Properties Analysis

The physical properties like melting point, solubility, and crystalline nature of oxadiazoles vary significantly based on their molecular structure and substituents. The crystal structure of related compounds can be determined through X-ray diffraction studies, as done for 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide (P. Sharma et al., 2016).

Scientific Research Applications

Biological Activities 1,3,4-Oxadiazole bearing compounds, including derivatives similar to the compound , have garnered interest due to their biological activities. For instance, a study by Khalid et al. (2016) synthesized N-substituted derivatives of a related compound and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition Another application area is in corrosion inhibition. Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives acted as effective corrosion inhibitors for mild steel in sulfuric acid, providing protection through the formation of a protective layer on the metal surface (Ammal et al., 2018).

Antitubercular Agents In the field of medicinal chemistry, Joshi et al. (2015) conducted a study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives. They synthesized various derivatives and evaluated them for antitubercular activity, finding most compounds to exhibit moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).

Antimicrobial and Hemolytic Activity Gul et al. (2017) explored the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds, a class to which the subject compound belongs. Their research indicated significant activity against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).

Optoelectronic Applications In the field of materials science, Jin & Zhang (2013) investigated derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, focusing on their optical, electronic, and charge transport properties as materials for charge transport and luminescent applications, particularly in OLEDs (Jin & Zhang, 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUHJSKNUJLSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.